N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyridine core, substituted with a chloro-trifluoromethyl phenyl group and a morpholine carbonyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a naphthyridine derivative under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of the chloro or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl thiourea
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine stands out due to its naphthyridine core, which imparts unique electronic and steric properties. This makes it particularly effective in binding to specific molecular targets, offering potential advantages over similar compounds in terms of potency and selectivity .
Properties
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZXEVLVUSROOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.